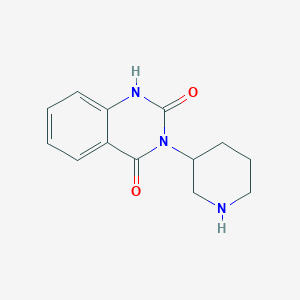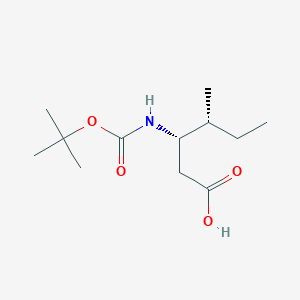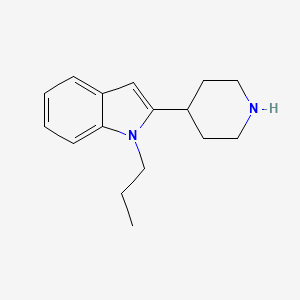
3-Cyano-4-nitrophenyl azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4-nitrophenyl azetidine-1-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in synthetic chemistry, making them valuable in various applications, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-nitrophenyl azetidine-1-carboxylate typically involves the reaction of 3-amino-4-nitrobenzonitrile with azetidine-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-nitrophenyl azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Cycloaddition: The azetidine ring can participate in [2+2] cycloaddition reactions with alkenes or alkynes under photochemical conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base (e.g., sodium hydroxide).
Cycloaddition: Alkenes, alkynes, UV light.
Major Products Formed
Reduction: 3-Amino-4-nitrophenyl azetidine-1-carboxylate.
Substitution: Various substituted azetidine derivatives.
Cycloaddition: Cyclobutane derivatives.
Scientific Research Applications
3-Cyano-4-nitrophenyl azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 3-Cyano-4-nitrophenyl azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and nitro groups play a crucial role in its binding affinity and specificity. Additionally, the azetidine ring’s strained structure allows it to participate in various chemical reactions, enhancing its reactivity and potential as a pharmacophore .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-nitrophenyl azetidine-1-carboxamide
- 3-Cyano-4-nitrophenyl azetidine-1-sulfonate
- 3-Cyano-4-nitrophenyl azetidine-1-phosphate
Uniqueness
3-Cyano-4-nitrophenyl azetidine-1-carboxylate is unique due to its combination of functional groups (cyano, nitro, and azetidine) that confer distinct reactivity and biological activity. The presence of the azetidine ring makes it a valuable scaffold for designing novel compounds with potential therapeutic applications .
Properties
Molecular Formula |
C11H9N3O4 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(3-cyano-4-nitrophenyl) azetidine-1-carboxylate |
InChI |
InChI=1S/C11H9N3O4/c12-7-8-6-9(2-3-10(8)14(16)17)18-11(15)13-4-1-5-13/h2-3,6H,1,4-5H2 |
InChI Key |
YEMZNMZKLCDFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)

![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)



![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)

![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)



